molecular formula C16H14N2O4 B1324603 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid CAS No. 440347-91-1

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid

Cat. No.: B1324603
CAS No.: 440347-91-1
M. Wt: 298.29 g/mol
InChI Key: GQIMFZXBJJKUCB-UHFFFAOYSA-N
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Description

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is a complex organic compound that features both a dihydroisoquinoline and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline moiety, followed by the introduction of the nitrobenzoic acid group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Isoquinoline derivatives: from the oxidation of the dihydroisoquinoline moiety.

    Substituted aromatic compounds: from electrophilic substitution reactions.

Scientific Research Applications

4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydroisoquinoline moiety can interact with various enzymes or receptors. These interactions can lead to changes in cellular processes, making this compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid is unique due to its combination of a dihydroisoquinoline and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(20)12-5-6-14(15(9-12)18(21)22)17-8-7-11-3-1-2-4-13(11)10-17/h1-6,9H,7-8,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIMFZXBJJKUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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